molecular formula C16H15BrFN3O2 B7055370 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one

4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one

Cat. No.: B7055370
M. Wt: 380.21 g/mol
InChI Key: WLRVAYRMEGHHCL-UHFFFAOYSA-N
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Description

4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one is a synthetic organic compound with a complex structure that combines elements of indole and pyridazinone

Properties

IUPAC Name

4-(5-bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O2/c1-8-9(2)19-20(3)15(22)13(8)16(23)21-5-4-10-6-11(17)7-12(18)14(10)21/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRVAYRMEGHHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)N2CCC3=C2C(=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination and fluorination are carried out to introduce the bromo and fluoro substituents at the desired positions. This can be achieved using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Carbonylation: The indole derivative is then subjected to carbonylation to introduce the carbonyl group at the 1-position. This step may involve the use of carbon monoxide in the presence of a catalyst.

    Pyridazinone Formation: The final step involves the cyclization of the intermediate with a suitable pyridazinone precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions. For example, the bromo group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation

    Substitution: Nucleophiles like NH₃, RSH, NaOH

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced carbonyl compounds

    Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of halogen atoms (bromo and fluoro) often enhances biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonyl group and halogen atoms could facilitate binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
  • 4-(7-Fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one
  • 4-(5-Bromo-7-fluoroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one

Uniqueness

The uniqueness of 4-(5-Bromo-7-fluoro-2,3-dihydroindole-1-carbonyl)-2,5,6-trimethylpyridazin-3-one lies in its specific combination of substituents and the resulting chemical properties. The presence of both bromo and fluoro groups, along with the carbonyl and pyridazinone moieties, provides a distinctive set of reactivity and potential biological activity that sets it apart from similar compounds.

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